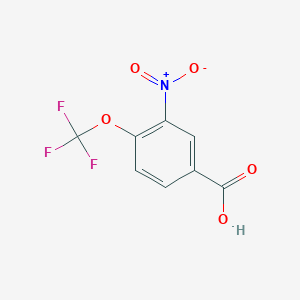

![molecular formula C12H17N3O3 B1320778 2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid CAS No. 111855-51-7](/img/structure/B1320778.png)

2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid

Vue d'ensemble

Description

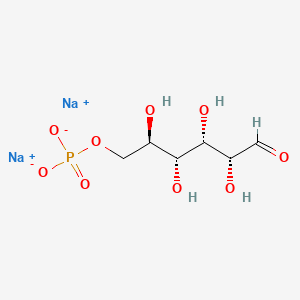

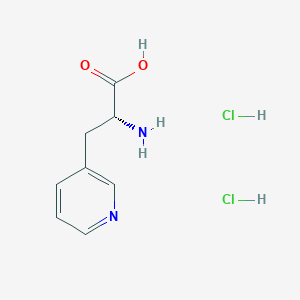

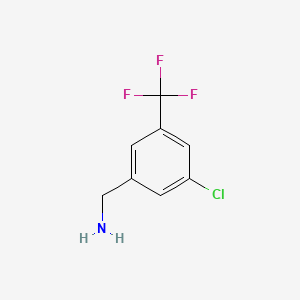

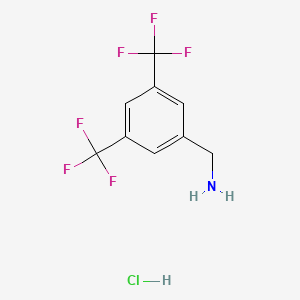

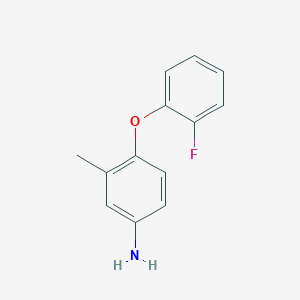

2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Codrug Synthesis for Managing Dyslipidemia

A study by Abu Zanat et al. (2011) explored the synthesis of a codrug combining nicotinic acid and ibuprofen, aimed at managing dyslipidemia. This codrug was designed to alleviate the side effect of cutaneous flushing associated with nicotinic acid, enhancing patient compliance. The study focused on the physicochemical properties, hydrolysis kinetics, and enzymatic hydrolysis of the codrug, revealing its potential for rapid release of nicotinic acid in managing dyslipidemia [Fatima Z Abu Zanat, A. Qandil, B. Tashtoush, 2011].

2. Herbicidal Activity and Synthesis

Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which exhibited significant herbicidal activity against certain plant species. This research indicates the potential of nicotinic acid derivatives in developing new herbicides, especially against monocotyledonous weeds [Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021].

3. Anti-Lipolytic Effect Mediated by G-Protein-Coupled Receptors

Tunaru et al. (2003) found that nicotinic acid's anti-lipolytic effect in adipose tissue is mediated by specific G-protein-coupled receptors, namely PUMA-G/HM74. This discovery offers insight into how nicotinic acid functions at a molecular level, potentially guiding the development of new drugs for dyslipidemia [S. Tunaru, J. Kero, A. Schaub, C. Wufka, A. Blaukat, K. Pfeffer, S. Offermanns, 2003].

4. Nicotinic Acid in Industrial Applications

Lisicki et al. (2022) conducted a literature review on ecological methods for producing nicotinic acid, focusing on potential industrial applications. This review addresses the need for environmentally friendly production methods for nicotinic acid, considering its significant role as a nutrient and pharmaceutical agent [Dawid Lisicki, K. Nowak, Beata Orlińska, 2022].

5. Potential in Atherosclerosis Treatment

Lukasova et al. (2011) found that nicotinic acid can reduce the progression of atherosclerosis in mice. The study emphasizes nicotinic acid's potential in treating atherosclerosis independently of its lipid-modifying effects, primarily through activation of the GPR109A receptor on immune cells. This finding suggests a broader therapeutic potential for nicotinic acid beyond dyslipidemia management [Martina Lukasova, C. Malaval, A. Gille, J. Kero, S. Offermanns, 2011].

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c16-9-8-14-4-6-15(7-5-14)11-10(12(17)18)2-1-3-13-11/h1-3,16H,4-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRGFILLDOIDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

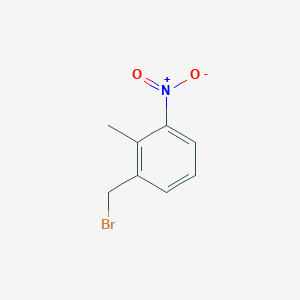

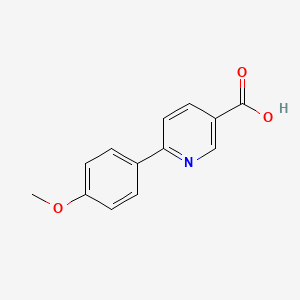

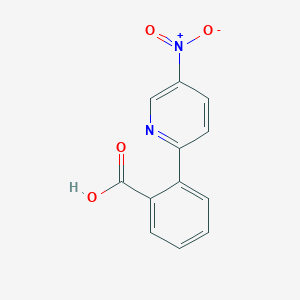

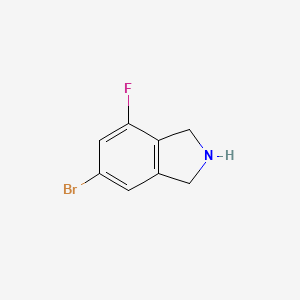

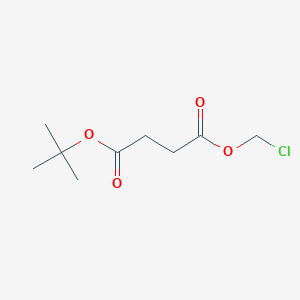

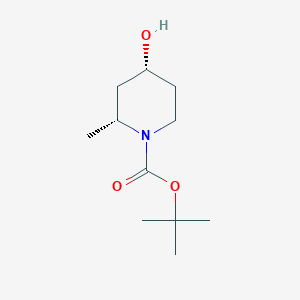

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.